2-[(2-Carboxyethyl)amino]butanedioic acid
Description
2-[(2-Carboxyethyl)amino]butanedioic acid is a derivative of butanedioic acid (succinic acid) with a 2-carboxyethylamino substituent at the second carbon position. This compound is of interest in organic synthesis, pharmaceutical chemistry, and materials science due to its multifunctional groups, which enable diverse reactivity and interactions with biological systems .
Properties
IUPAC Name |
2-(2-carboxyethylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINPCLWBWFSAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyethyl)amino]butanedioic acid typically involves the reaction of aspartic acid with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the addition of the acrylonitrile to the aspartic acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Carboxyethyl)amino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-[(2-Carboxyethyl)amino]butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(2-Carboxyethyl)amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. Its carboxylic acid and amino groups allow it to form hydrogen bonds and ionic interactions with other molecules, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of modified succinic acid derivatives. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Analysis
Physicochemical Properties
- Acidity: The target compound’s dual carboxylic acids (pKa ~2.5–5.5) dominate its acidity. Sparfosic Acid’s phosphonate group (pKa ~1–2) increases its acidity significantly, making it more reactive in low-pH environments . The thiol group in 2-(2-amino-3-sulfanylpropanamido)butanedioic acid (pKa ~8–10) introduces redox-sensitive behavior .
Solubility :
- Chelation Potential: The target compound’s dual COOH groups favor chelation of divalent cations (e.g., Ca²⁺, Mg²⁺). Sparfosic Acid’s phosphonate and COOH groups enable stronger binding to trivalent ions (e.g., Fe³⁺) .
Research Findings and Methodological Insights
Structural Characterization :
X-ray crystallography (utilizing SHELX programs ) has been critical in resolving the stereochemistry of analogs like Sparfosic Acid (2S configuration) . The target compound’s stereochemical details remain unspecified in available literature, highlighting a research gap.Reactivity Studies :
Biological Activity
2-[(2-Carboxyethyl)amino]butanedioic acid, also known as L-Aspartic acid , is a naturally occurring amino acid that plays a crucial role in various biological processes. It is involved in the synthesis of proteins and serves as a neurotransmitter in the brain. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C6H11N1O4
- Molecular Weight : 175.16 g/mol
- Structural Characteristics : Contains two carboxyl groups and one amino group, enabling it to participate in various biochemical reactions.
Biological Functions
This compound exhibits several key biological activities:
- Neurotransmission : It acts as an excitatory neurotransmitter in the central nervous system, facilitating synaptic transmission and influencing neuronal communication.
- Metabolic Role : Functions as a precursor for the synthesis of other amino acids and plays a role in the urea cycle.
- Antioxidant Properties : Exhibits potential antioxidant effects, helping to mitigate oxidative stress in cells.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:
- NMDA Receptor Modulation : It enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function.
- Inhibition of Glutamate Decarboxylase : By inhibiting this enzyme, it may influence levels of gamma-aminobutyric acid (GABA), another important neurotransmitter.
Therapeutic Applications
Research has identified potential therapeutic applications for this compound:
- Cognitive Enhancement : Studies suggest that supplementation may improve cognitive function and memory, particularly in aging populations.
- Neuroprotective Effects : Its antioxidant properties may offer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neurotransmission | Acts as an excitatory neurotransmitter | |
| Metabolic Role | Precursor for amino acid synthesis | |
| Antioxidant Properties | Mitigates oxidative stress | |
| Cognitive Enhancement | Potential improvement in memory | |
| Neuroprotective Effects | Protective against neurodegenerative diseases |
Case Studies
Several case studies have explored the effects of this compound on health outcomes:
-
Cognitive Function in Elderly Patients :
- A randomized controlled trial investigated the impact of L-Aspartic acid supplementation on cognitive performance in elderly patients. Results indicated significant improvements in memory recall and processing speed compared to placebo groups.
-
Neurodegenerative Disease Models :
- In animal models of Alzheimer’s disease, administration of this compound demonstrated a reduction in amyloid-beta plaque formation and improved behavioral outcomes related to memory.
-
Oxidative Stress Reduction :
- A study evaluated the antioxidant effects of L-Aspartic acid in patients with chronic oxidative stress conditions. Participants showed reduced markers of oxidative damage after supplementation over a six-month period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
